2,4-dibromo-6-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate
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Overview
Description
2,4-Dibromo-6-[(E)-{[2-(2,6-dimethylphenoxy)acetamido]imino}methyl]phenyl 2-iodobenzoate is a complex organic compound characterized by its unique structure, which includes bromine, iodine, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromo-6-[(E)-{[2-(2,6-dimethylphenoxy)acetamido]imino}methyl]phenyl 2-iodobenzoate typically involves multiple steps:
Formation of the Phenyl Group: The initial step involves the formation of the phenyl group through a bromination reaction.
Acetamido Group Addition:
Iodination: The final step involves the iodination of the compound to introduce the iodine atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Column Chromatography: Used for purification.
Refluxing: Employed to maintain reaction temperatures.
Inert Atmosphere: Often used to prevent unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-[(E)-{[2-(2,6-dimethylphenoxy)acetamido]imino}methyl]phenyl 2-iodobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can alter the bromine and iodine groups.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate.
Reducing Agents: Like sodium borohydride.
Substitution Reagents: Including nucleophiles like hydroxide ions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction could produce dehalogenated derivatives.
Scientific Research Applications
2,4-Dibromo-6-[(E)-{[2-(2,6-dimethylphenoxy)acetamido]imino}methyl]phenyl 2-iodobenzoate has several scientific research applications:
Chemistry: Used as a ligand in asymmetric iodocyclization reactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The bromine and iodine atoms play a crucial role in its reactivity. The compound can form complexes with metals, which can then participate in catalytic cycles. The acetamido group may also interact with biological molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromo-6-chlorophenol: Similar in structure but with a chlorine atom instead of iodine.
2,6-Dibromo-4-nitrophenol: Contains a nitro group, leading to different reactivity.
2,4-Dibromo-6-methylphenol: Features a methyl group, affecting its chemical properties.
Properties
Molecular Formula |
C24H19Br2IN2O4 |
---|---|
Molecular Weight |
686.1 g/mol |
IUPAC Name |
[2,4-dibromo-6-[(E)-[[2-(2,6-dimethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-iodobenzoate |
InChI |
InChI=1S/C24H19Br2IN2O4/c1-14-6-5-7-15(2)22(14)32-13-21(30)29-28-12-16-10-17(25)11-19(26)23(16)33-24(31)18-8-3-4-9-20(18)27/h3-12H,13H2,1-2H3,(H,29,30)/b28-12+ |
InChI Key |
DSCAJGIDORCLKN-KVSWJAHQSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3I |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3I |
Origin of Product |
United States |
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